WH-4-023

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health, yields no results for any reported biological activities or research involving this specific compound [].

- 2,6-Dimethylphenyl: This group is a substituted aromatic ring, commonly found in various pharmaceuticals.

- (2,4-dimethoxyphenyl): This group is another aromatic ring with two methoxy (CH3O) groups. Methoxy groups can influence a molecule's solubility and interaction with biological targets.

- Pyrimidin-4-yl: This core structure is found in many important biological molecules, including DNA and some kinase inhibitors, which are enzymes involved in cellular signaling [].

- (4-(4-methylpiperazin-1-yl)phenyl)amino: This portion contains a piperazine ring, a common scaffold in various drugs, and an amine group, which can be involved in binding to other molecules.

Based on this analysis, the compound could theoretically be investigated for its potential role in:

- Kinase inhibition: The presence of the pyrimidine ring suggests a possibility for the molecule to interact with kinases. However, further research is needed to determine its efficacy and selectivity.

- Medicinal chemistry: The combination of functional groups might be of interest for medicinal chemists exploring novel drug candidates.

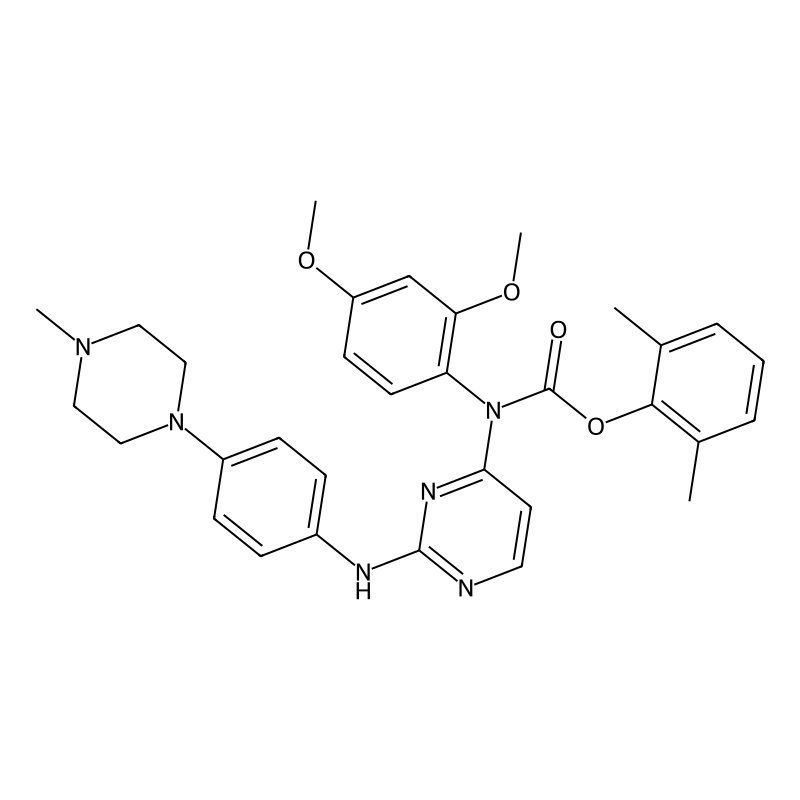

WH-4-023 is a synthetic compound recognized as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, specifically targeting lymphocyte-specific protein tyrosine kinase (Lck) and Src. Its chemical structure can be described as 2,6-dimethylphenyl-N-(2,4-dimethoxyphenyl)acetamide, with a CAS number of 837422-57-8. The compound is characterized by its high specificity, exhibiting IC50 values of approximately 2 nM for Lck and 6 nM for Src, indicating its effectiveness in inhibiting these kinases at low concentrations .

WH-4-023 primarily functions through the inhibition of phosphorylation processes mediated by Src family kinases. The mechanism involves binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling pathways. This action disrupts various cellular processes, including cell proliferation, survival, and migration, which are often dysregulated in cancer and other diseases .

The biological activity of WH-4-023 has been extensively studied, particularly in the context of cancer research. By inhibiting Src and Lck, WH-4-023 demonstrates potential therapeutic effects against various cancers that rely on these kinases for growth and metastasis. Its selective inhibition profile allows for targeted therapeutic strategies with potentially reduced side effects compared to less specific inhibitors . Additionally, studies have shown that WH-4-023 can influence immune cell signaling pathways, making it relevant in immunological contexts as well .

- Formation of the acetamide: The reaction between 2,6-dimethylphenylamine and an appropriate acylating agent leads to the formation of the acetamide moiety.

- Methoxy group introduction: Subsequent reactions introduce the methoxy groups at the 2 and 4 positions on the phenyl ring through methylation reactions.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield pure WH-4-023 .

WH-4-023 has several applications primarily in research settings:

- Cancer Research: Due to its role as a Src family kinase inhibitor, it is used to study tumor growth and metastasis mechanisms.

- Immunology: Its effects on immune cell signaling make it a candidate for exploring treatments for autoimmune diseases or enhancing immune responses.

- Drug Development: As a lead compound, WH-4-023 serves as a basis for developing new therapeutics targeting Src family kinases .

Interaction studies involving WH-4-023 have revealed its influence on various signaling pathways. It has been shown to modulate the activity of several downstream effectors associated with Src and Lck signaling. For instance:

- Inhibition of cell migration: WH-4-023 effectively reduces migration in cancer cell lines by disrupting cytoskeletal reorganization driven by Src activity.

- Alteration of immune responses: In immune cells, WH-4-023 can affect T-cell receptor signaling pathways, highlighting its potential role in immunomodulation .

WH-4-023 shares structural and functional similarities with other Src family kinase inhibitors. Here are some comparable compounds:

| Compound Name | Selectivity | IC50 (nM) | Unique Features |

|---|---|---|---|

| Dasatinib | Broad-spectrum | ~1 | Multi-target kinase inhibitor |

| Bosutinib | Selective | ~5 | Targets Bcr-Abl fusion protein |

| PP2 | Non-selective | ~100 | Inhibits multiple Src family kinases |

| Saracatinib | Selective | ~10 | Focused on Src family kinases |

Uniqueness of WH-4-023: Unlike many other inhibitors that may target multiple kinases or have broader specificity, WH-4-023 exhibits high selectivity for Lck and Src with significantly lower IC50 values, making it a more potent option for targeted therapeutic applications . This specificity reduces potential off-target effects that are common with less selective compounds.

Synthetic routes and chemical transformations

WH-4-023 belongs to the class of 2-aminopyrimidine carbamates, which are synthesized through a multi-step process involving key chemical transformations [1] [2]. The compound is structurally characterized by its complex molecular architecture featuring a pyrimidine core, carbamate linkage, and multiple aromatic substituents [3] [4].

The synthetic approach for WH-4-023 follows established methodologies for 2-aminopyrimidine carbamate synthesis as described in the literature [2]. The key structural components include a 2-aminopyrimidine core that serves as the central scaffold, a 2,4-dimethoxyphenyl group attached through a carbamate linkage, and a 4-(4-methylpiperazin-1-yl)phenyl substituent that provides the compound's distinctive selectivity profile [5] [6].

The synthetic route involves several critical chemical transformations. The formation of the pyrimidine core represents the initial step, followed by sequential coupling reactions to introduce the various substituents. The carbamate formation is achieved through reaction of the aminopyrimidine intermediate with the appropriate phenyl carbamate reagent. The methylpiperazinyl moiety is introduced through nucleophilic substitution reactions, which are essential for the compound's biological activity [5] [1].

Structure-activity relationship studies have revealed that the methylpiperazinyl trifluoromethylbenzamide substituent present in related compounds contributes significantly to inhibitor selectivity [5]. This finding suggests that modifications to the piperazinyl group can substantially alter the compound's binding affinity and selectivity profile.

Optimization of reaction conditions

The optimization of reaction conditions for WH-4-023 synthesis involves careful control of several critical parameters. Temperature control during the synthesis process is particularly important, as elevated temperatures can lead to decomposition of sensitive intermediates [7]. The reaction conditions must be optimized to ensure complete conversion while minimizing side product formation.

Solvent selection plays a crucial role in the optimization process. The compound exhibits limited solubility in aqueous systems but shows good solubility in organic solvents such as dimethyl sulfoxide and ethanol [3] [4] [8]. This solubility profile influences both the reaction conditions and the subsequent purification strategies.

The pH control during synthesis is critical for maintaining the stability of the aminopyrimidine core and ensuring proper formation of the carbamate linkage. Buffer systems are typically employed to maintain optimal pH conditions throughout the reaction sequence [9].

Reaction time optimization is essential to achieve maximum yield while preventing over-reaction that could lead to decomposition products. The multi-step nature of the synthesis requires careful monitoring of each individual transformation to ensure optimal conversion rates [10].

Purification and isolation techniques

The purification of WH-4-023 requires sophisticated techniques due to the compound's complex structure and the presence of multiple reactive functional groups. The purification process typically involves multiple complementary approaches to achieve the required purity levels.

Crystallization procedures

Crystallization represents a key purification method for WH-4-023, yielding the compound as white to off-white crystalline solids [3] [4] [11]. The crystallization process requires careful optimization of several parameters including solvent selection, temperature control, and nucleation conditions.

The crystallization procedure typically involves dissolving the crude product in a suitable solvent system, followed by controlled cooling to promote crystal formation. The choice of crystallization solvent is critical, as it must provide adequate solubility for the compound while promoting the formation of high-quality crystals [9].

Temperature control during crystallization is essential for obtaining crystals with optimal purity and morphology. Slow cooling rates generally produce larger, more uniform crystals with better purity profiles. The crystallization process may require multiple recrystallization steps to achieve the desired purity levels of greater than 98% [3] [4] [12].

The crystallization conditions must be optimized to minimize the incorporation of impurities while maximizing yield. This often involves screening different solvent systems and cooling rates to identify the optimal conditions for each specific batch [13].

Chromatographic methods

Chromatographic purification methods are essential for achieving the high purity levels required for WH-4-023. Column chromatography using silica gel or other stationary phases is commonly employed for the initial purification of crude reaction products [13] [10].

High-Performance Liquid Chromatography serves both as a purification method and as an analytical tool for monitoring purity. Preparative HPLC can be used to separate WH-4-023 from structurally similar impurities that may be difficult to remove by crystallization alone [14] [12].

Ion exchange chromatography may be employed when the compound or its intermediates possess ionizable functional groups. This technique can be particularly useful for removing ionic impurities and for achieving high levels of purity [13].

Hydrophobic interaction chromatography represents another useful technique, particularly for compounds with significant hydrophobic character like WH-4-023. This method can complement other chromatographic approaches to achieve optimal purification [13].

Analytical characterization

The analytical characterization of WH-4-023 involves multiple complementary techniques to confirm structure, determine purity, and assess quality. These analyses are essential for ensuring the compound meets specifications for research applications.

HPLC purity determination

High-Performance Liquid Chromatography serves as the primary method for purity determination of WH-4-023. The compound typically exhibits purity levels of 98% or greater when analyzed by HPLC [3] [4] [12] [15]. The HPLC analysis employs UV detection at 220 nm wavelength, which provides optimal sensitivity for this compound class [14].

The HPLC method utilizes a gradient elution system with acetonitrile and aqueous buffer containing phosphoric acid. The gradient typically runs from 10% to 95% acetonitrile over 3.5 minutes, followed by isocratic elution at 95% acetonitrile [14]. The compound elutes at approximately 3.84 minutes under these conditions, with excellent peak shape and resolution from potential impurities.

The HPLC purity determination requires careful optimization of chromatographic conditions to ensure adequate separation of WH-4-023 from structurally related impurities. The use of an Athena C18 column with 3 μm particle size and dimensions of 2.1 mm × 100 mm provides optimal resolution and analysis time [14].

Quality control specifications typically require that the main compound peak represents at least 98% of the total peak area, with individual impurities not exceeding 0.5% and total impurities not exceeding 2% [3] [4] [12].

Spectroscopic confirmation of structure

Nuclear Magnetic Resonance spectroscopy represents the primary method for structural confirmation of WH-4-023. Proton NMR analysis in dimethyl sulfoxide-d6 provides detailed information about the compound's molecular structure and confirms the presence of all expected functional groups [14] [11] [16].

The 1H NMR spectrum of WH-4-023 shows characteristic signals for the various aromatic protons, the methylpiperazinyl group, and the methoxy substituents. The integration patterns and coupling constants are consistent with the expected molecular structure [11] [16].

Infrared spectroscopy provides complementary structural information, particularly for the identification of functional groups such as the carbamate linkage and aromatic systems. The IR spectrum shows characteristic absorption bands for C=O stretching, N-H stretching, and aromatic C=C stretching vibrations [17].

UV-Visible spectroscopy is employed to characterize the compound's electronic properties and to support the HPLC analysis. The UV spectrum shows characteristic absorption maxima that are consistent with the extended conjugated system present in the molecule [14].

Mass spectrometry analysis

Mass spectrometry provides definitive confirmation of the molecular weight and molecular formula of WH-4-023. The compound exhibits a molecular ion peak at m/z 568.67, which corresponds to the calculated molecular weight [3] [14] [18].

High-resolution mass spectrometry confirms the exact molecular formula of C32H36N6O4 with an exact mass of 568.27980 [3] [18]. The mass spectral fragmentation pattern provides additional structural information and helps to confirm the arrangement of functional groups within the molecule.

Liquid chromatography-mass spectrometry combines the separation capabilities of HPLC with the structural identification capabilities of mass spectrometry. This technique is particularly useful for confirming the identity of WH-4-023 and for detecting trace impurities [19].

The mass spectral analysis typically employs electrospray ionization, which provides gentle ionization conditions that preserve the molecular ion while generating informative fragmentation patterns [3] [14].

Scale-up considerations and challenges

The scale-up of WH-4-023 synthesis presents several significant challenges that must be addressed to ensure successful production at larger scales. These challenges span multiple aspects of the manufacturing process, from reaction optimization to purification and quality control.

Temperature control represents one of the most critical challenges in scale-up operations. The multi-step synthesis of WH-4-023 involves several temperature-sensitive reactions that require precise control to maintain product quality and yield [20] [7]. Heat transfer limitations in larger reaction vessels can lead to temperature gradients that affect reaction selectivity and product purity.

Solvent selection and handling become increasingly important at larger scales. The compound's limited aqueous solubility necessitates the use of organic solvents, which present challenges in terms of handling, recovery, and environmental considerations [3] [4] [8]. The development of efficient solvent recovery systems becomes essential for economic viability at production scales.

The purification process presents particular challenges for scale-up. The crystallization procedures that work effectively at laboratory scale may not translate directly to larger volumes due to differences in heat and mass transfer characteristics [9]. The optimization of crystallization conditions for large-scale production requires extensive development work to maintain product quality.

Quality control procedures must be adapted for larger-scale production. The analytical methods used for characterization must be validated for use with larger batch sizes, and sampling procedures must be developed to ensure representative analysis of the entire batch [10].

Process optimization for scale-up involves the systematic evaluation of all reaction parameters to identify the optimal conditions for larger-scale production. This includes optimization of reaction times, temperatures, solvent systems, and purification methods to achieve the required yield and purity specifications [20].